molecular formula C22H23NO4 B1277282 Boc-3-(9-anthryl)-L-alanine CAS No. 332065-09-5

Boc-3-(9-anthryl)-L-alanine

Cat. No. B1277282
M. Wt: 365.4 g/mol
InChI Key: GYXDEFFXDFOZMJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-3-(9-anthryl)-L-alanine is a modified amino acid that has been synthesized for the purpose of studying its interaction with heavy metal ions. The compound is characterized by the presence of a Boc-protected L-alanine moiety and an anthracene group. This structure is designed to act as a fluorescent probe, which can be useful in the detection of heavy metals through changes in its spectroscopic properties.

Synthesis Analysis

The synthesis of Boc-3-(9-anthryl)-L-alanine involves the formation of an amido bond between the amino acid and a 1,8-naphthyridine ligand. The resulting compound, referred to as 2,7-Bis-Boc-L-alanine-1,8-naphthyridine (L1), is synthesized and characterized to confirm its structure and purity. The synthesis process is carefully designed to ensure that the compound retains its functional groups, which are essential for its fluorescent properties and its ability to bind to heavy metal ions.

Molecular Structure Analysis

The molecular structure of Boc-3-(9-anthryl)-L-alanine is crucial for its function as a fluorescent probe. The presence of the 1,8-naphthyridine ligand in the compound provides a rigid framework that can enhance the fluorescence properties. The Boc-protected L-alanine moiety allows for selective interaction with heavy metal ions, which can induce changes in the fluorescence spectra of the compound.

Chemical Reactions Analysis

The chemical reactivity of Boc-3-(9-anthryl)-L-alanine is demonstrated through its interaction with heavy metal ions. The compound exhibits changes in its spectroscopic properties upon titration with ions such as Cr3+ and Hg2+. These changes are indicative of the compound's ability to bind to these ions, which can be monitored through its absorption and fluorescence spectra. The specific interactions between the compound and the heavy metal ions are of interest for the development of sensitive detection methods for these metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-(9-anthryl)-L-alanine are characterized by its spectroscopic behavior in methanol. The compound shows an electronic absorption spectrum with a maximum at about 340 nm, which is attributed to a π→π* transition. The emission spectrum of the compound in methanol displays a mirror symmetry peak with a maximum at about 375 nm. These properties are essential for its application as a fluorescent probe, as they allow for the detection of heavy metal ions through changes in the spectroscopic readings.

Scientific Research Applications

Photophysical Properties

The photophysical properties of derivatives such as N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester have been studied. These compounds exhibit solvatochromism, a phenomenon where their fluorescence spectra change significantly with solvent polarity, indicating large Stokes shifts and a significant change in the dipole moment upon excitation (Guzow et al., 2005).

Polymer Synthesis

Boc-L-alanine derivatives have been used in the synthesis of methacrylate polymers via reversible addition-fragmentation chain transfer polymerization. This process yields well-defined polymers with controlled molecular weight, narrow distribution, and specific chain end structures. Such polymers have potential applications in drug delivery systems (Kumar et al., 2012).

Conformational Studies in Peptides

Studies on monodisperse protected homo-oligomers derived from L-alanine, including BOC(L-Ala)nOCH3, reveal their ability to adopt β-associated, statistical coil, or partially α-helical conformations depending on factors like molecular weight, solvent, and temperature. Such research provides insights into peptide structure and potential applications in designing peptide-based materials (Toniolo & Bonora, 1975).

Synthesis of Optically Pure Amino Acids

Boc-protected amino acids have been synthesized from L-serine, demonstrating a general method for producing optically pure non-protein α-amino acids. This technique is significant for creating enantiomerically pure compounds in pharmaceutical and synthetic chemistry (Sasaki et al., 1987).

Elastase-like Enzyme Studies

N-t-Boc-L-alanine-p-nitrothiophenyl ester has been used as a substrate to localize elastase-like enzymes in human neutrophils, facilitating a deeper understanding of these enzymes' roles in biological systems (Clark et al., 1980).

properties

IUPAC Name

(2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXDEFFXDFOZMJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427276
Record name Boc-3-(9-anthryl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-(9-anthryl)-L-alanine

CAS RN

332065-09-5
Record name Boc-3-(9-anthryl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-(9-anthryl)-L-alanine
Reactant of Route 2
Reactant of Route 2
Boc-3-(9-anthryl)-L-alanine
Reactant of Route 3
Boc-3-(9-anthryl)-L-alanine
Reactant of Route 4
Reactant of Route 4
Boc-3-(9-anthryl)-L-alanine
Reactant of Route 5
Reactant of Route 5
Boc-3-(9-anthryl)-L-alanine
Reactant of Route 6
Boc-3-(9-anthryl)-L-alanine

Citations

For This Compound
1
Citations
J Pan - 2002 - digital.wpi.edu
Ghadiri reported the first synthetic peptide nanotubue in 1993, which has triggered extensive studies on peptide-based nanotubes and their potential application in molecular wires, …
Number of citations: 3 digital.wpi.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.